molecular formula C17H17ClN2O3S2 B2836682 5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide CAS No. 946258-04-4

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide

Cat. No. B2836682
CAS RN: 946258-04-4
M. Wt: 396.9
InChI Key: XZUJEKQUZQSGES-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Physical And Chemical Properties Analysis

The solubility of this compound in DMSO is unknown . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound was not found in the search results, quinoline derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) effects .

Future Directions

Quinoline derivatives are widely used in various fields and there is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, future research could focus on the synthesis and investigation of new structural prototypes of quinoline derivatives with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c18-15-7-8-16(24-15)25(22,23)19-13-5-6-14-12(10-13)2-1-9-20(14)17(21)11-3-4-11/h5-8,10-11,19H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUJEKQUZQSGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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